(S)-2,3-Epoxysqualene
Overview
Description
Synthesis Analysis
This involves understanding the methods and processes used to synthesize the compound. It may include the raw materials used, the conditions required, and the yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the properties of the compound such as its melting point, boiling point, solubility, reactivity, and other chemical or physical characteristics .Scientific Research Applications
Synthesis of Biosynthetic Precursors : (S)-2,3-Epoxysqualene is utilized in the synthesis of biosynthetic precursors, such as (+)-(3R)- and (–)-(3S)-2,3-epoxy-2,3-dihydrosqualene. This process was detailed in a study by (R. B. Boar & K. Damps, 1977).
Natural Product Synthesis : It facilitates the synthesis of natural products like elengasidiol, farnesiferols B-D, achilleol A, and camelliol C through cyclization in zeolite NaY. This method offers a direct synthesis route for these products, as explained by (C. Tsangarakis et al., 2008).
Potential in Cancer Therapy : It has shown potential in the treatment of Glioblastoma Multiforme (GBM), by inhibiting the activity of U87-MG cells and inducing cell apoptosis, as reported in a study by (Xudong Han et al., 2020).
Inhibition of Squalene Oxidase : (S)-2,3-Epoxysqualene acts as an inhibitor for various squalene oxidase (SO) cyclases, with I50 values ranging between 3 to 5 microM. This inhibitory activity was demonstrated in a study by (M. Ceruti et al., 1992).
Role in Sterol Biosynthesis : Its role in sterol biosynthesis is significant, converting to substances like fusidic acid and yeast sterols. This was highlighted in a chapter by (J. Baran, 1969).
Understanding Enzyme Activity : Research on conserved aromatic residues in rat squalene epoxidase, which are crucial for protein folding and catalytic machinery, potentially affects enzyme activity. This was studied by (I. Abe et al., 2007).
Cloning and Characterization of Lanosterol Synthase : The human gene encoding lanosterol synthase has been cloned, and it was found to catalyze the cyclization of (S)-2,3-oxidosqualene to lanosterol, as reported by (C. H. Baker et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMSPSDBYKPPY-RSKUXYSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H]1C(O1)(C)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-2,3-Epoxysqualene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(S)-2,3-Epoxysqualene | |
CAS RN |
54910-48-4 | |
Record name | (S)-2,3-Epoxysqualene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.